molecular formula C10H7N3O B3058687 6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile CAS No. 911388-96-0

6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile

Cat. No.: B3058687
CAS No.: 911388-96-0
M. Wt: 185.18
InChI Key: CQFGDEVOZGHSPR-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile is a heterocyclic compound with a molecular formula of C10H7N3O It is known for its unique structure, which includes a naphthyridine ring system

Future Directions

The future directions in the research of 1,5-naphthyridine derivatives, including “6-Methyl-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carbonitrile”, could involve exploring their biological activities further and developing new synthetic strategies for their preparation . This could potentially lead to the discovery of new medicinal compounds with improved properties.

Mechanism of Action

Target of Action

The primary target of 6-Methyl-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carbonitrile is PARP1 . PARP1, or Poly (ADP-ribose) polymerase 1, is a protein that plays a key role in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

6-Methyl-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carbonitrile acts as a potent and selective PARP1 inhibitor . It binds to PARP1, inhibiting its activity and preventing it from performing its role in DNA repair and other processes . This leads to the accumulation of DNA damage in cells, which can result in cell death, particularly in cancer cells that are heavily reliant on PARP1 for survival .

Biochemical Pathways

The inhibition of PARP1 by 6-Methyl-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carbonitrile affects several biochemical pathways. Most notably, it impacts the DNA repair pathway By inhibiting PARP1, this compound prevents the repair of single-strand DNA breaks

Pharmacokinetics

This suggests that the compound is well-absorbed and distributed throughout the body, is metabolized in a manner that allows it to exert its effects, and is excreted in a timely manner .

Result of Action

The primary result of the action of 6-Methyl-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carbonitrile is the induction of cell death . By inhibiting PARP1 and disrupting DNA repair, this compound causes the accumulation of DNA damage in cells. This is particularly detrimental to cancer cells, which often have high levels of DNA damage and are heavily reliant on PARP1 for survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine ring . The reaction conditions often include heating at elevated temperatures to facilitate cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.

    Substitution: Nucleophilic substitution reactions are common, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthyridine ring .

Scientific Research Applications

6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid ethyl ester: This compound has a similar naphthyridine ring but with different functional groups.

    4-Hydroxy-1,5-naphthyridine: Another related compound with a hydroxyl group on the naphthyridine ring.

Uniqueness

6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

6-methyl-4-oxo-1H-1,5-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-6-2-3-8-9(13-6)10(14)7(4-11)5-12-8/h2-3,5H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFGDEVOZGHSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301190766
Record name 1,4-Dihydro-6-methyl-4-oxo-1,5-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911388-96-0
Record name 1,4-Dihydro-6-methyl-4-oxo-1,5-naphthyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911388-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-6-methyl-4-oxo-1,5-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The suspension of 2-cyano-3-(6-methyl-pyridin-3-ylamino)-acrylic acid ethyl ester (8.8 g, 38.05 mmol) in diphenylether (190 mL) was heated under refluxing for 5 hrs. After cooling to room temperature, the reaction mixture was poured into nHexane (800 mL) and the solid was collected by filtration and washed with cold THF to give 6-methyl-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carbonitrile (3.86 g, 54.8%). HR-MS-EI (+) m/e calcd for C10H7N3O (M+) 185.0589. found 185.0591.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile
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6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile
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6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile
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6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile
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6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
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